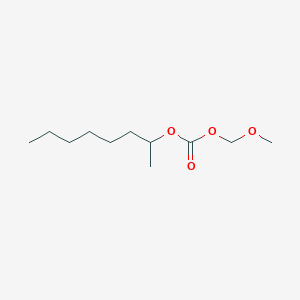
Carbonic acid, methoxymethyl 1-methylheptyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid, methoxymethyl 1-methylheptyl ester: is an organic compound with the molecular formula C11H22O4
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of carbonic acid, methoxymethyl 1-methylheptyl ester typically involves the esterification of carbonic acid with methoxymethyl 1-methylheptyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this ester may involve continuous flow reactors to ensure efficient mixing and reaction of the reactants. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Hydrolysis: Carbonic acid, methoxymethyl 1-methylheptyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of carbonic acid and methoxymethyl 1-methylheptyl alcohol.
Oxidation: This ester can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this ester can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions:
Hydrolysis: Water, acid/base catalyst, heat.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Lithium aluminum hydride, dry ether, low temperature.
Major Products Formed:
Hydrolysis: Carbonic acid, methoxymethyl 1-methylheptyl alcohol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Carbonic acid, methoxymethyl 1-methylheptyl ester is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in the preparation of polymers and resins.
Biology: In biological research, this ester is used as a reagent for the modification of biomolecules. It can be employed in the synthesis of bioactive compounds and in the study of enzyme-catalyzed reactions.
Medicine: The compound has potential applications in the pharmaceutical industry. It can be used in the development of prodrugs, which are inactive compounds that can be metabolized into active drugs within the body.
Industry: In industrial applications, this compound is used as a plasticizer in the production of flexible plastics. It can also be used as a solvent in various chemical processes.
Mecanismo De Acción
The mechanism of action of carbonic acid, methoxymethyl 1-methylheptyl ester involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of bioactive metabolites. The ester can also participate in nucleophilic substitution reactions, where it reacts with nucleophiles to form new compounds.
Comparación Con Compuestos Similares
- Carbonic acid, heptyl methyl ester
- Carbonic acid, ethyl methyl ester
- Carbonic acid, (1R)-(-)-menthyl heptyl ester
Comparison: Carbonic acid, methoxymethyl 1-methylheptyl ester is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to carbonic acid, heptyl methyl ester, it has a methoxymethyl group that enhances its reactivity and solubility. The presence of the 1-methylheptyl group also differentiates it from other esters, providing unique steric and electronic effects that influence its chemical behavior.
Propiedades
Número CAS |
161529-89-1 |
|---|---|
Fórmula molecular |
C11H22O4 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
methoxymethyl octan-2-yl carbonate |
InChI |
InChI=1S/C11H22O4/c1-4-5-6-7-8-10(2)15-11(12)14-9-13-3/h10H,4-9H2,1-3H3 |
Clave InChI |
HGOOWUJKHPIGLP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)OC(=O)OCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


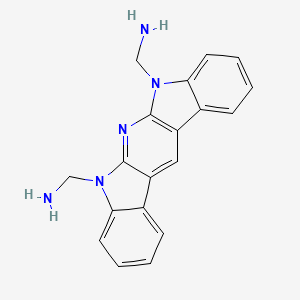
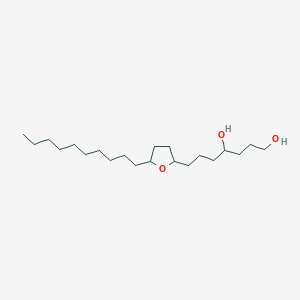
![4-[Methyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12546940.png)

![Thiourea, [[4-(phenylmethoxy)phenyl]methyl]-](/img/structure/B12546950.png)
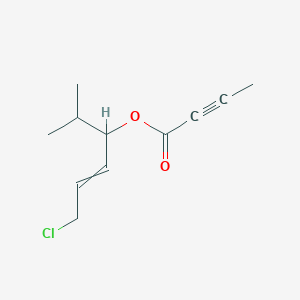
![Ethyl [5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B12546972.png)
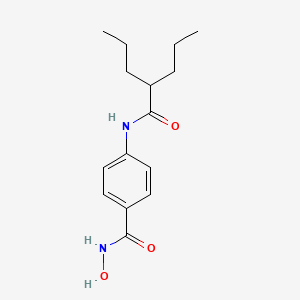
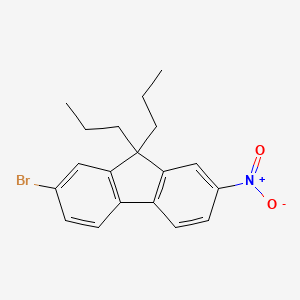
![8-{[(Pyrimidin-2-yl)sulfanyl]methyl}quinoline](/img/structure/B12546988.png)
![11-[Methyl(phenyl)amino]undecan-1-OL](/img/structure/B12546990.png)

![2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12546998.png)

